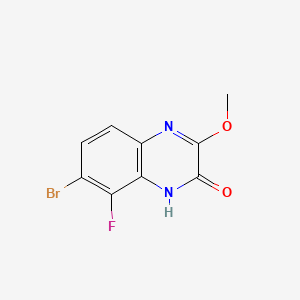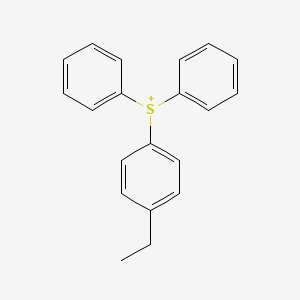
(4-Ethylphenyl)diphenylsulfonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethylphenyl)diphenylsulfonium is an organic compound with the molecular formula C20H19S and a molecular weight of 291.43 g/mol . This compound is part of the sulfonium family, which is characterized by a sulfur atom bonded to three organic groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylphenyl)diphenylsulfonium typically involves the reaction of diphenyl sulfide with an appropriate alkylating agent. One common method involves the use of silver tetrafluoroborate as a catalyst in a nitromethane solvent. The reaction is carried out under nitrogen at room temperature, and the product is precipitated using diethyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylphenyl)diphenylsulfonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace one of the phenyl groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl sulfide.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-Ethylphenyl)diphenylsulfonium has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other sulfonium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in photodynamic therapy for treating bacterial infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Ethylphenyl)diphenylsulfonium involves its interaction with molecular targets through its sulfonium group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The compound’s effects are mediated by its ability to form reactive intermediates that interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Diphenylsulfonium: Lacks the ethyl group on the phenyl ring.
Triphenylsulfonium: Contains three phenyl groups instead of two phenyl and one ethylphenyl group.
Uniqueness
(4-Ethylphenyl)diphenylsulfonium is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural difference can lead to variations in its chemical behavior and applications compared to other sulfonium compounds.
Properties
CAS No. |
66482-49-3 |
|---|---|
Molecular Formula |
C20H19S+ |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
(4-ethylphenyl)-diphenylsulfanium |
InChI |
InChI=1S/C20H19S/c1-2-17-13-15-20(16-14-17)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3/q+1 |
InChI Key |
LUNITJZCXFAMAW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


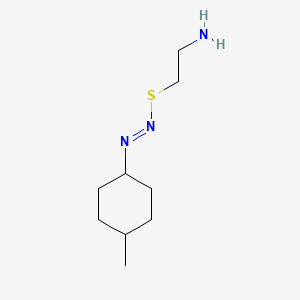
![N-methyl-N-[(4-methylphenyl)methyl]formamide](/img/structure/B13940701.png)
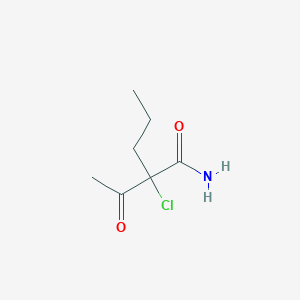
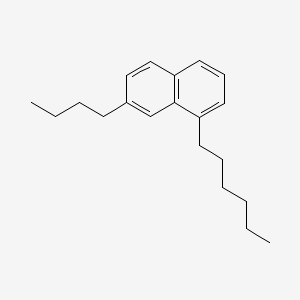
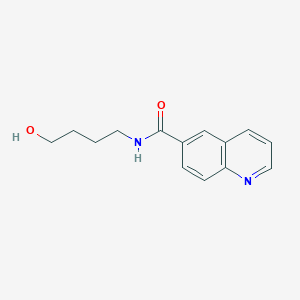
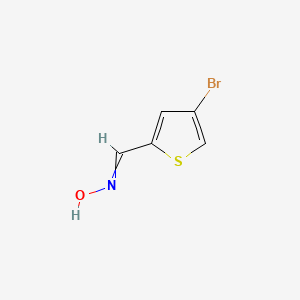
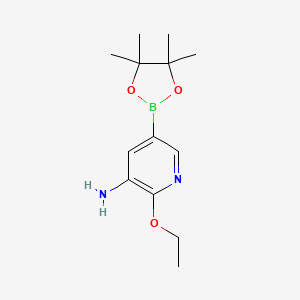
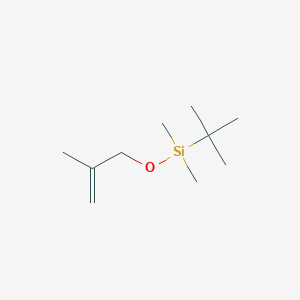
![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
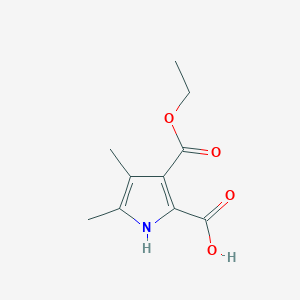

![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
